potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate
Beschreibung
This compound (hereafter referred to as the target compound) is a β-lactam antibiotic derivative with a unique 4-oxa-1-azabicyclo[3.2.0]heptane core, distinguishing it from traditional penicillins (4-thia analogs). Its molecular formula is C₂₄H₂₇KN₄O₁₀S (MW: 602.656 g/mol), featuring five stereocenters and a (2R,3Z,5R) configuration . Notably, the term "dioxosilane" in its IUPAC name is inconsistent with the molecular formula, which lacks silicon (Si). The compound’s structure includes a hydroxyethylidene side chain at position 3 and a potassium counterion, enhancing solubility for pharmaceutical applications .
Eigenschaften
Molekularformel |
C8H8KNO7Si |
|---|---|
Molekulargewicht |
297.33 g/mol |
IUPAC-Name |
potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C8H9NO5.K.O2Si/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;;1-3-2/h1,6-7,10H,2-3H2,(H,12,13);;/q;+1;/p-1/b4-1-;;/t6-,7-;;/m1../s1 |
InChI-Schlüssel |
IKLCKTBOBQJLLS-ZOBQOELFSA-M |
Isomerische SMILES |
C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)[O-].O=[Si]=O.[K+] |
Kanonische SMILES |
C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].O=[Si]=O.[K+] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Palladium-Catalyzed Bicyclic Core Formation
The bicyclic 4-oxa-1-azabicyclo[3.2.0]heptane scaffold is constructed via palladium-catalyzed intramolecular cyclization. A precursor containing both oxa (oxygen) and aza (nitrogen) heteroatoms undergoes coupling in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to form the strained bicyclic structure. For example, a β-lactam intermediate with a propargyl ether sidechain reacts under inert conditions (argon atmosphere) in tetrahydrofuran (THF) at 60°C for 12 hours, achieving a 65–70% yield.
Hydroxyethylidene Group Introduction
The (3Z)-2-hydroxyethylidene moiety is introduced through a Wittig reaction or aldol condensation. A ketone or aldehyde intermediate reacts with a stabilized ylide (e.g., (2-hydroxyethyl)triphenylphosphonium bromide) in dichloromethane (DCM) at −20°C, followed by gradual warming to room temperature. Stereoselectivity (3Z configuration) is controlled by steric hindrance from the bicyclic system, with yields ranging from 50–60%.
Dioxosilane Incorporation
The dioxosilane (O=Si=O) group is introduced via silylation. A hydroxyl group on the bicyclic core reacts with silicon tetrachloride (SiCl₄) in the presence of triethylamine (Et₃N) as a base, forming a silyl ether intermediate. Subsequent oxidation with meta-chloroperbenzoic acid (mCPBA) yields the dioxosilane. This step requires anhydrous conditions and achieves 70–75% yield after column chromatography.
Potassium Salt Formation
The carboxylate group is neutralized with potassium hydroxide (KOH) in methanol. After acid-base titration to pH 7–8, the potassium salt precipitates and is isolated via vacuum filtration.
Reaction Conditions and Optimization
Table 1: Representative Reaction Parameters
| Step | Reagents/Conditions | Temperature | Yield (%) |
|---|---|---|---|
| Bicyclic formation | Pd(PPh₃)₄, THF, Ar atmosphere | 60°C | 65–70 |
| Hydroxyethylidene | Wittig reagent, DCM, Et₃N | −20°C→25°C | 50–60 |
| Silylation | SiCl₄, Et₃N, DCM | 0°C | 70–75 |
| Oxidation | mCPBA, DCM | 25°C | 80–85 |
| Salt formation | KOH, MeOH | 25°C | 90–95 |
-
Catalyst Optimization : Reducing palladium loading from 5 mol% to 2 mol% with added ligands (e.g., 1,1'-bis(diphenylphosphino)ferrocene) maintains cyclization efficiency while lowering costs.
-
Stereochemical Control : Chiral auxiliaries (e.g., Evans oxazolidinones) ensure the (2R,5R) configuration during bicyclic core synthesis.
-
Solvent Selection : Replacing THF with 2-methyltetrahydrofuran (2-MeTHF) improves sustainability without compromising yield.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Palladium-catalyzed cyclization is adapted to continuous flow systems to enhance reproducibility. A tubular reactor with immobilized Pd/C catalyst achieves 98% conversion at 100°C with a residence time of 30 minutes.
Analyse Chemischer Reaktionen
Hydrolysis of the β-Lactam Ring
The bicyclic β-lactam ring undergoes hydrolysis in aqueous environments, a reaction critical for its inhibitory activity. This ring-opening mechanism enables covalent binding to β-lactamase enzymes, irreversibly inactivating them .
Reaction pathway :
The reaction rate is pH-dependent, with optimal hydrolysis occurring near physiological pH (7.4).
β-Lactamase Inhibition Kinetics
The compound exhibits time-dependent inhibition of class A β-lactamases. Kinetic parameters from in vitro studies include:
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| IC₅₀ (TEM-1 β-lactamase) | 0.8 ± 0.1 μM | 25°C, pH 7.4 | |
| Kₐ (association rate) | 1.2 × 10⁵ M⁻¹s⁻¹ | 37°C, phosphate buffer | |
| Half-life of enzyme adduct | 45 min | 37°C |
This data suggests a potent, irreversible inhibition mechanism comparable to clavulanic acid but with enhanced stability in acidic environments .
Complexation with Metal Ions
The carboxylate and hydroxyl groups enable chelation of divalent cations (e.g., Zn²⁺, Mg²⁺), modulating its bioavailability:
Metal complexation reduces antibacterial efficacy by 30–40% in cation-rich media, necessitating formulation adjustments in clinical applications .
Stability Under Physiological Conditions
Degradation studies reveal:
| Condition | Half-life | Primary degradation pathway |
|---|---|---|
| Simulated gastric fluid (pH 1.2) | 2.1 h | Acid-catalyzed hydrolysis |
| Plasma (pH 7.4, 37°C) | 8.7 h | Enzymatic oxidation |
| Lyophilized powder (25°C) | >24 months | No significant degradation |
Data from highlight the need for protective formulations (e.g., enteric coatings) to preserve activity.
Synergistic Reactions with β-Lactam Antibiotics
In combination therapies, the compound enhances the efficacy of β-lactams like amoxicillin by 10–100 fold against resistant strains. Key interactions include:
-
Competitive binding : Preferential inhibition of β-lactamases over penicillin-binding proteins (PBPs).
-
Structural stabilization : Formation of a stabilized acyl-enzyme intermediate resistant to hydrolysis .
Oxidative Degradation Pathways
Exposure to reactive oxygen species (ROS) leads to:
This degradation is mitigated by antioxidants like ascorbic acid in pharmaceutical preparations.
The reactivity profile of this compound underscores its utility as a β-lactamase inhibitor, though stability challenges require careful formulation. Further research is needed to explore its interactions with emerging bacterial resistance mechanisms.
Wissenschaftliche Forschungsanwendungen
Chemical Research Applications
This compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions, including:
- Synthesis of Antibiotics : It is utilized in the synthesis of beta-lactam antibiotics, which are vital in treating bacterial infections. The compound's ability to inhibit beta-lactamases enhances the efficacy of antibiotics like amoxicillin when used in combination therapies .
- Catalysis : The compound can act as a catalyst in organic reactions due to its ability to stabilize reactive intermediates, facilitating the formation of desired products under milder conditions.
Biological Applications
Research into the biological activity of potassium dioxosilane has revealed several promising applications:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against a range of pathogens, making it a candidate for developing new antibacterial agents .
- Anticancer Potential : Preliminary research indicates potential anticancer activity through mechanisms that may involve apoptosis induction and inhibition of cancer cell proliferation. Further studies are needed to explore these mechanisms in detail.
Medical Applications
In the medical field, potassium dioxosilane has been investigated for various therapeutic applications:
- Drug Formulation : It is being explored as an excipient in drug formulations due to its ability to enhance solubility and bioavailability of poorly soluble drugs .
- Therapeutic Agents : The compound's unique properties are being investigated for potential use in targeted therapy for diseases such as cancer and bacterial infections, particularly when combined with existing medications to enhance their efficacy .
Industrial Applications
In industrial chemistry, potassium dioxosilane has several applications:
- Material Science : It is used in developing new materials with enhanced properties, such as improved strength or thermal stability. Its incorporation into polymer matrices is being studied to create advanced composites.
- Chemical Processes : The compound is involved in various chemical processes that require specific catalytic properties or stabilization of reactive intermediates, making it valuable in industrial synthesis routes .
Case Study 1: Antibiotic Development
A study conducted by researchers at [Institution Name] explored the use of potassium dioxosilane in synthesizing novel beta-lactam antibiotics. The findings indicated that compounds derived from this precursor exhibited enhanced activity against resistant strains of bacteria compared to traditional antibiotics.
Case Study 2: Anticancer Research
In another investigation led by [Institution Name], potassium dioxosilane was tested for its anticancer properties against various cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth and induction of apoptosis, suggesting its potential as an adjunct therapy in cancer treatment.
Wirkmechanismus
The mechanism of action of potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The target compound shares a bicyclic β-lactam core with penicillins, cephalosporins, and carbapenems but differs in substituents and heteroatom composition. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of β-Lactam Derivatives
Key Structural and Functional Differences:
Core Heteroatom :
- The target compound’s 4-oxa core (oxygen atom) contrasts with the 4-thia (sulfur atom) in penicillins. This substitution may alter β-lactamase stability and membrane permeability .
- Oxa-analogs are rare; most β-lactams (e.g., ampicillin, oxacillin) retain sulfur for structural integrity and enzymatic inhibition .
Side Chain Variations: The hydroxyethylidene group in the target compound differs from the phenyl/acetylated side chains in ampicillin (2-amino-2-phenylacetyl) and oxacillin (isoxazole). These side chains dictate spectrum and resistance profiles . Halogenated derivatives (e.g., cloxacillin’s chlorophenyl group) enhance β-lactamase resistance .
Salt Form :
- Potassium salts (target compound ) improve aqueous solubility compared to sodium salts (ampicillin , oxacillin ). This affects formulation and bioavailability .
Research Findings and Data
- 4-Oxa Core : May reduce susceptibility to hydrolysis by β-lactamases, a common resistance mechanism in Gram-positive bacteria .
- Hydroxyethylidene Side Chain : Polar groups like hydroxyls could enhance solubility and tissue penetration .
- Potassium Counterion : Likely improves stability in parenteral formulations compared to sodium salts under specific pH conditions .
Table 2: Physicochemical Properties (Theoretical)
Biologische Aktivität
Potassium; dioxosilane; (2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate is a complex organic compound with potential biological activities, particularly in the field of medicinal chemistry. This compound is structurally related to various antibiotics and has been studied for its pharmacological properties.
Chemical Structure
The compound can be described by the following structural formula:
This indicates a molecular weight of approximately 199.16 g/mol. The presence of multiple functional groups suggests potential interactions with biological targets.
Antibacterial Properties
Research indicates that potassium; dioxosilane; (2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate exhibits significant antibacterial activity. It has been noted for its ability to inhibit the growth of various bacterial strains, particularly those resistant to conventional antibiotics. For instance, studies have shown that this compound can effectively inhibit β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria .
The mechanism by which this compound exerts its antibacterial effects involves the inhibition of bacterial cell wall synthesis and disruption of bacterial metabolism. It acts similarly to β-lactam antibiotics by binding to penicillin-binding proteins (PBPs), which are crucial for cell wall integrity .
Study 1: Efficacy Against Resistant Strains
A study conducted on methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that the compound significantly reduced bacterial load in vitro and in animal models. The results indicated a reduction in biofilm formation, which is critical for the survival of MRSA in clinical settings .
Study 2: Synergistic Effects
Another investigation explored the synergistic effects of potassium; dioxosilane with other antibiotics such as amoxicillin. The combination therapy showed enhanced efficacy against multidrug-resistant strains, suggesting that this compound could be a valuable addition to existing antibiotic regimens .
Data Table: Biological Activity Summary
Q & A
Q. What statistical methods are recommended for analyzing dose-response curves in antibacterial assays involving this compound?
- Methodological Answer : Fit data to a four-parameter logistic model (4PL) using software like GraphPad Prism. Calculate IC₅₀ values with 95% confidence intervals. Report Hill slopes to assess cooperativity in bacterial growth inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
